1-Chloro-3-[2-(dihydroxyphosphinothioylmethyl)phenyl]propan-2-ol
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Overview
Description
1-Chloro-3-[2-(dihydroxyphosphinothioylmethyl)phenyl]propan-2-ol is an organic compound that features a chloro group, a phenyl ring, and a phosphinothioylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-[2-(dihydroxyphosphinothioylmethyl)phenyl]propan-2-ol typically involves multi-step organic reactions. One common method includes the chlorination of a precursor compound followed by the introduction of the phosphinothioylmethyl group under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-[2-(dihydroxyphosphinothioylmethyl)phenyl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom, altering the compound’s reactivity.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
1-Chloro-3-[2-(dihydroxyphosphinothioylmethyl)phenyl]propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-3-[2-(dihydroxyphosphinothioylmethyl)phenyl]propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The chloro group and the phosphinothioylmethyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-3-[2-(hydroxyphosphinothioylmethyl)phenyl]propan-2-ol
- 1-Chloro-3-[2-(dihydroxyphosphinothioylmethyl)phenyl]butan-2-ol
Uniqueness
1-Chloro-3-[2-(dihydroxyphosphinothioylmethyl)phenyl]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
63264-51-7 |
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Molecular Formula |
C10H14ClO3PS |
Molecular Weight |
280.71 g/mol |
IUPAC Name |
1-chloro-3-[2-(dihydroxyphosphinothioylmethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H14ClO3PS/c11-6-10(12)5-8-3-1-2-4-9(8)7-15(13,14)16/h1-4,10,12H,5-7H2,(H2,13,14,16) |
InChI Key |
VDPZKEVHOIDZBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CCl)O)CP(=S)(O)O |
Origin of Product |
United States |
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